molecular formula C14H15NO5S B2661228 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950280-04-3

7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2661228
CAS No.: 950280-04-3
M. Wt: 309.34
InChI Key: IOYSUVVVALZXFX-UHFFFAOYSA-N
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Description

7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a chromenone derivative.

    Methoxylation: Introduction of a methoxy group at the 7th position.

    Sulfonylation: Attachment of a pyrrolidine-1-sulfonyl group at the 3rd position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the chromenone ring or the sulfonyl group.

    Substitution: The methoxy and sulfonyl groups may be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a catalyst or a ligand in various chemical reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Signal Transduction: May play a role in modulating biological pathways.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Diagnostics: Could be used in diagnostic assays or imaging.

Industry

    Chemical Manufacturing: Applications in the synthesis of other complex molecules.

    Pharmaceuticals: Use in the production of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2H-chromen-2-one: Lacks the pyrrolidine-1-sulfonyl group.

    3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one: Lacks the methoxy group.

Uniqueness

    Functional Groups: The combination of methoxy and pyrrolidine-1-sulfonyl groups may confer unique chemical and biological properties.

    Activity: Differences in activity compared to similar compounds due to the presence of both functional groups.

Properties

IUPAC Name

7-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYSUVVVALZXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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